N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide

α-Glucosidase Inhibition Antioxidant Activity Multi-Target-Directed Ligands

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide (CAS 923422-34-8) is a synthetic, small-molecule thiazole derivative with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.37 g/mol. It belongs to a broader class of thiazole-acetamide conjugates that are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors and multi-target-directed ligands.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 923422-34-8
Cat. No. B2712924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide
CAS923422-34-8
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C
InChIInChI=1S/C15H16N2O2S/c1-9-4-6-12(7-5-9)8-13(19)17-15-16-10(2)14(20-15)11(3)18/h4-7H,8H2,1-3H3,(H,16,17,19)
InChIKeyJEXGFNXJAOLLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide (CAS 923422-34-8): Core Structural and Functional Properties


N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide (CAS 923422-34-8) is a synthetic, small-molecule thiazole derivative with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.37 g/mol . It belongs to a broader class of thiazole-acetamide conjugates that are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors and multi-target-directed ligands [1]. The compound's structure is defined by a unique combination of a 5-acetyl-4-methylthiazole core linked to a p-tolylacetamide moiety, which distinguishes it from simpler thiazole analogs and establishes a distinct pharmacophoric profile relevant for scientific selection in discovery programs.

Why Generic Substitution of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide with Close Analogs is Not Advised


Substituting N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide with a generic thiazole acetamide is unreliable due to the high sensitivity of biological activity to specific substitution patterns. The presence of both the 5-acetyl and 4-methyl groups on the thiazole ring, in conjunction with the p-tolylacetamide side chain, creates a unique electronic and steric environment that directly influences target binding. For instance, the multi-target-directed ligand study on a related N-(5-acetyl-4-methylthiazol-2-yl)arylamide series demonstrated that even minor variations in the aryl substituent led to substantial differences in antioxidant, antibacterial, and α-glucosidase inhibitory activities [1]. Similarly, research on thiazole acetamides as cholinesterase inhibitors showed that selective AChE inhibition (IC50=3.14 μM for the lead compound 6d) is highly dependent on the precise molecular architecture, and that generic analogs cannot be assumed to replicate this potency or selectivity profile . Therefore, for reproducible research, only the compound with this exact CAS number should be procured.

Quantitative Differentiation Evidence for N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide vs. Closest Analogs


Multi-Target Enzyme Inhibition Profile vs. N-(5-acetyl-4-methylthiazol-2-yl)arylamide Derivatives

The target compound shares a conserved 5-acetyl-4-methylthiazole scaffold with the arylamide series (3a-h) described by Ujan et al., which demonstrated multi-target inhibition of α-glucosidase and antioxidant activity [1]. The most potent analog in that series, compound 3h, exhibited an α-glucosidase IC50 of 134.4 ± 1.01 μg/mL and the highest antioxidant activity (IC50 = 141.9 ± 1.12 μg/mL) [1]. While direct data for the p-tolylacetamide derivative is not available in this study, it establishes a class-level baseline: the 5-acetyl-4-methylthiazole core is a validated pharmacophore for α-glucosidase inhibition. The p-tolylacetamide side chain in the target compound provides a distinct hydrogen-bonding and hydrophobic interaction profile compared to the arylamide series, suggesting a differentiated selectivity window that warrants direct comparative evaluation.

α-Glucosidase Inhibition Antioxidant Activity Multi-Target-Directed Ligands

Anticholinesterase Activity Potential vs. Thiazole Acetamide Leads

The thiazole acetamide chemotype is a known scaffold for cholinesterase inhibition. Sun et al. (2016) identified compound 6d as the most potent AChE inhibitor in their series with an IC50 of 3.14 ± 0.16 μM and a selectivity index of 2.94 over BuChE . The target compound, N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide, contains the critical thiazole-acetamide linkage but differentiates itself with a 5-acetyl substituent, which is absent in the Sun et al. series. This acetyl group is a potential hydrogen-bond acceptor that can engage additional residues in the AChE peripheral anionic site, a feature not exploited by compound 6d. This structural distinction positions the target compound as a rationally designed analog for probing structure-activity relationships (SAR) around AChE selectivity.

Acetylcholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Structural Differentiation from N-(4-methylthiazol-2-yl)-2-(p-tolyl)acetamide via the 5-Acetyl Group

The closest commercially cataloged analog is N-(4-methylthiazol-2-yl)-2-(p-tolyl)acetamide, which lacks the 5-acetyl group on the thiazole ring . The acetyl substituent at the 5-position is a critical pharmacophoric feature: it introduces a hydrogen-bond acceptor capable of interacting with catalytic residues in enzyme active sites and alters the electron density of the thiazole ring, which can modulate π-stacking interactions with aromatic residues. The absence of this group in the analog is reported to affect both reactivity and biological activity . This single-point structural difference makes the target compound a distinctly different chemical entity for biochemical screening and SAR studies.

Key Structural Differentiation Enzyme Binding Medicinal Chemistry

Differentiated Side-Chain Chemistry: Acetamide vs. Thioacetamide Linker in N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide

A sulfur-containing analog, N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895455-45-5), replaces the acetamide oxygen with a sulfur atom, creating a thioacetamide linkage [1]. This substitution increases the linker's susceptibility to oxidative metabolism and alters hydrogen-bonding capacity. The target compound, with its standard acetamide linker, offers greater chemical stability and a well-precedented metabolic profile, as the amide bond is less prone to CYP450-mediated oxidation than the thioamide. For in vitro assays requiring prolonged incubation or in vivo studies, this metabolic stability distinction is a critical selection factor.

Chemical Stability Metabolic Stability Thioacetamide vs. Acetamide

Optimal Research Application Scenarios for N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide (923422-34-8)


Structure-Activity Relationship (SAR) Studies on Thiazole-Based α-Glucosidase Inhibitors

This compound is ideally suited as a core scaffold derivative in SAR campaigns targeting α-glucosidase for metabolic disorders. Its 5-acetyl-4-methylthiazole core is a validated pharmacophore, as demonstrated by the arylamide series where compound 3h achieved an IC50 of 134.4 μg/mL against α-glucosidase [1]. The p-tolylacetamide side chain provides a novel vector for optimizing potency and selectivity beyond the published arylamide analogs.

Probing Acetylcholinesterase (AChE) Peripheral Site Interactions in Alzheimer's Disease Research

The compound can serve as a differentiated molecular probe in AChE inhibitor discovery programs. The thiazole-acetamide chemotype is validated for AChE inhibition, with a published lead (compound 6d) showing an IC50 of 3.14 μM and a selectivity index of 2.94 over BuChE . The target compound's unique 5-acetyl substituent offers an additional hydrogen-bonding moiety to engage the AChE peripheral anionic site, a binding region critical for Aβ aggregation inhibition.

Comparative Metabolic Stability Profiling Against Thioacetamide Analogs

For in vitro ADMET or in vivo pharmacokinetic studies, this compound serves as the oxidatively stable acetamide comparator to its thioacetamide analog (CAS 895455-45-5). The standard amide bond is expected to show superior resistance to CYP450-mediated oxidation compared to the thioamide linkage, making it the preferred choice for studies where chemical stability and a cleaner metabolic profile are required.

Multi-Target-Directed Ligand (MTDL) Design and Screening

Given the established multi-target activity of the N-(5-acetyl-4-methylthiazol-2-yl) scaffold—which has shown concurrent antioxidant, antibacterial, and enzyme inhibitory effects [1]—this compound is a rational starting point for designing MTDLs for complex diseases like cancer or neurodegeneration. Its structural modularity allows for further derivatization while maintaining the core pharmacophore.

Quote Request

Request a Quote for N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.